molecular formula C10H11ClFNO2 B14792556 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

Cat. No.: B14792556
M. Wt: 231.65 g/mol
InChI Key: IORNDOVECMRNDV-UHFFFAOYSA-N
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Description

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a pyridine ring, along with a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methoxy substituents. The final step involves the addition of the butanone side chain. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains similar functional groups but with a more complex structure.

Uniqueness

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one is unique due to its specific combination of functional groups and the butanone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

4-chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

InChI

InChI=1S/C10H11ClFNO2/c1-15-10-8(5-7(12)6-13-10)9(14)3-2-4-11/h5-6H,2-4H2,1H3

InChI Key

IORNDOVECMRNDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)C(=O)CCCCl

Origin of Product

United States

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